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Compound of Interest

Compound Name: 5-Bromopyridazin-3-amine

Cat. No.: B1445318 Get Quote

Disclaimer: This technical guide provides a predicted spectroscopic analysis for 5-
Bromopyridazin-3-amine (CAS 1187237-00-8). As of the date of publication, experimental

spectroscopic data for this compound is not readily available in the public domain. The data

and interpretations presented herein are expert estimations derived from foundational

spectroscopic principles and comparative analysis with structurally related analogs. This

document is intended for research and development professionals and should be used as a

reference for characterization, with the understanding that all data requires experimental

verification.

Introduction: The Need for Characterization
5-Bromopyridazin-3-amine is a substituted pyridazine, a class of nitrogen-containing

heterocycles of significant interest in medicinal chemistry and materials science.[1][2] The

precise arrangement of the electron-donating amine group and the electron-withdrawing

bromine atom on the electron-deficient pyridazine ring creates a unique electronic and

structural profile. Accurate structural confirmation and purity assessment are paramount for any

research or drug development application. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the

necessary tools for this rigorous characterization.

This guide offers a detailed predictive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR

data for 5-Bromopyridazin-3-amine. The causality behind each predicted value is explained,

providing a logical framework for researchers to interpret their own future experimental findings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 5-
Bromopyridazin-3-amine, ¹H and ¹³C NMR will confirm the substitution pattern and electronic

environment of the pyridazine ring.

Predicted ¹H NMR Spectrum
The pyridazine ring of 5-Bromopyridazin-3-amine contains two aromatic protons. Their

chemical shifts are influenced by the adjacent nitrogen atoms, the bromine atom, and the

amino group. The nitrogens are strongly electron-withdrawing, which deshields adjacent

protons, moving their signals downfield.[3]

Proton H-4: This proton is positioned between the electron-donating amino group (-NH₂) and

the electron-withdrawing bromine atom (-Br). The donating effect of the amine will shield this

proton (shift it upfield), while the inductive effect of the bromine will deshield it.

Proton H-6: This proton is adjacent to a ring nitrogen and ortho to the bromine atom, leading

to significant deshielding.

Based on data for analogous substituted pyridazines, we can predict the following spectrum,

likely recorded in a solvent like DMSO-d₆ to ensure solubility and clear observation of the

amine protons.[4]

Table 1: Predicted ¹H NMR Data for 5-Bromopyridazin-3-amine (in DMSO-d₆)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 ~7.0 - 7.3 Doublet (d) ~2.5 - 3.0

H-6 ~8.5 - 8.8 Doublet (d) ~2.5 - 3.0

| -NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | - |

Rationale: The H-6 proton is predicted to be significantly downfield due to its proximity to the

electronegative nitrogen and bromine. The H-4 proton is expected to be more upfield. The two
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aromatic protons should appear as doublets due to coupling to each other. The amine protons

typically appear as a broad singlet that may exchange with D₂O.[5]

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of 5-Bromopyridazin-3-amine with proton labels.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal four distinct signals for the carbon atoms of the pyridazine

ring. The chemical shifts are heavily influenced by the attached substituents and the ring

nitrogens.

C-3: Attached to the electron-donating amino group, this carbon will be shielded relative to

other carbons bonded to nitrogen.

C-5: Directly bonded to bromine, this carbon will be significantly influenced by the halogen's

inductive effect.

C-4 & C-6: These carbons are primarily influenced by their position relative to the two

nitrogen atoms. C-6, being adjacent to a nitrogen and ortho to the bromine, is expected to be

more deshielded than C-4.[6]

Table 2: Predicted ¹³C NMR Data for 5-Bromopyridazin-3-amine (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 (C-NH₂) ~158 - 162

C-4 ~120 - 124

C-5 (C-Br) ~115 - 120

| C-6 | ~145 - 150 |

Rationale: The chemical shifts for unsubstituted pyridazine are approximately δ 150.9 (C3/C6)

and δ 126.8 (C4/C5).[7] The amino group at C-3 will cause a significant downfield shift due to

its resonance effect in this electron-poor system. The bromine at C-5 will have a complex
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effect, but typically carbons bearing bromine in aromatic systems appear in the δ 110-125 ppm

range. The predicted shifts reflect these combined substituent effects.[8]

NMR Spectroscopy: Experimental Protocol
Diagram 2: NMR Sample Preparation and Analysis Workflow

1. Sample Weighing
(5-10 mg of compound)

2. Dissolution
(0.6-0.7 mL of deuterated solvent, e.g., DMSO-d₆)

3. Transfer to NMR Tube
(Standard 5 mm tube)

4. Instrument Setup
(Tune & Shim Spectrometer)

5. ¹H Spectrum Acquisition
(Standard pulse sequence)

6. ¹³C Spectrum Acquisition
(Proton-decoupled pulse sequence)

7. Data Processing
(Fourier Transform, Phasing, Baseline Correction)

8. Spectral Analysis
(Peak picking, Integration, Assignment)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromopyridazin-3-amine.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆) inside a clean, dry vial. Vortex briefly to ensure complete

dissolution.

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation: Insert the tube into the NMR spectrometer. The instrument should be tuned

and the magnetic field shimmed to optimize homogeneity for the specific solvent.

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard single-

pulse experiment. A sufficient number of scans should be averaged to achieve an adequate

signal-to-noise ratio.

¹³C NMR Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum.

This typically requires a larger number of scans due to the low natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase correction and baseline correction to obtain the final spectrum.

Analysis: Analyze the processed spectrum by referencing it to the residual solvent peak,

picking peaks, and integrating the signals (for ¹H NMR).

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental

composition of a compound. The fragmentation pattern offers valuable clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
For 5-Bromopyridazin-3-amine (C₄H₄BrN₃), the most crucial feature will be the isotopic

signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This

results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z

units.[9]
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The fragmentation of the pyridazine ring typically involves the loss of stable neutral molecules

like N₂ and HCN.[10][11]

Table 3: Predicted Key Ions in the EI Mass Spectrum

m/z (for ⁷⁹Br / ⁸¹Br) Predicted Identity Rationale for Formation

173 / 175 [M]⁺ Molecular Ion

145 / 147 [M - N₂]⁺
Loss of a nitrogen molecule

from the pyridazine ring

94 [M - Br]⁺ Loss of the bromine radical

67 [C₃H₃N]⁺
Subsequent loss of HCN from

the [M - Br]⁺ fragment

| 52 | [C₄H₄]⁺ | Loss of N₂ from the [M - Br]⁺ fragment |

Rationale: The molecular ion is expected to be prominent. The expulsion of N₂ is a

characteristic fragmentation pathway for the pyridazine ring system.[12] Cleavage of the C-Br

bond is also a highly probable event.

Diagram 3: Predicted Fragmentation Pathway of 5-Bromopyridazin-3-amine

[C₄H₄⁷⁹/⁸¹BrN₃]⁺
m/z 173/175

(Molecular Ion)

[C₄H₄⁷⁹/⁸¹BrN]⁺
m/z 145/147

- N₂

[C₄H₄N₃]⁺
m/z 94

- •Br

[C₃H₃N]⁺
m/z 67

- HCN
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Click to download full resolution via product page

Caption: Key predicted fragmentation steps for 5-Bromopyridazin-3-amine.

Mass Spectrometry: Experimental Protocol
Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a

volatile solvent like methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct

insertion probe or GC inlet can be used.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This causes ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Spectrum
For 5-Bromopyridazin-3-amine, the key absorptions will be from the N-H bonds of the primary

amine, the C=N and C=C bonds of the aromatic ring, and the C-Br bond.

Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Predicted Intensity

3450 - 3300
N-H Asymmetric &
Symmetric Stretch

Primary Aromatic
Amine

Medium

3100 - 3000 C-H Aromatic Stretch Pyridazine Ring Medium-Weak

1650 - 1580 N-H Bend (Scissoring) Primary Amine Medium-Strong

1600 - 1450
C=C and C=N Ring

Stretch
Aromatic Heterocycle Strong

1335 - 1250 C-N Stretch Aromatic Amine Strong

~1050 C-Br Stretch Aryl Bromide Medium

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad |

Rationale: Primary aromatic amines typically show two distinct N-H stretching bands.[13] The

N-H bending vibration is also a characteristic and often strong absorption.[7] The pyridazine

ring will have several C=C and C=N stretching vibrations in the fingerprint region.[14] The C-N

stretch for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range.[15]

Infrared Spectroscopy: Experimental Protocol (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

Background Scan: Record a background spectrum of the empty ATR accessory. This is

crucial as it will be subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid 5-Bromopyridazin-3-amine powder

directly onto the ATR crystal.
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Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the

crystal surface to ensure good contact.

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Analysis: The software will automatically subtract the background spectrum. The

resulting transmittance or absorbance spectrum can then be analyzed for characteristic

absorption bands.

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR

crystal thoroughly.

Conclusion
This guide provides a robust, albeit predictive, framework for the spectroscopic characterization

of 5-Bromopyridazin-3-amine. The predicted NMR, MS, and IR data, grounded in established

spectroscopic principles and comparisons with analogous compounds, offer a valuable starting

point for researchers. The detailed experimental protocols provide a self-validating system for

obtaining high-quality data. It is imperative that these predictions are confirmed through

empirical measurement to ensure the unequivocal identification and characterization of this

compound in future scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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